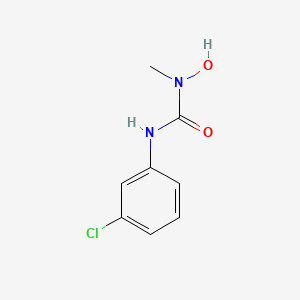

N'-(3-chlorophenyl)-N-hydroxy-N-methylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(3-chlorophenyl)-N-hydroxy-N-methylurea is a chemical compound that is related to various urea derivatives synthesized for different purposes in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to N'-(3-chlorophenyl)-N-hydroxy-N-methylurea.

Synthesis Analysis

The synthesis of related compounds involves the condensation of urea derivatives with chlorinated anilines or similar substrates. For instance, N-(4-Chloro-3-tolyl)-N'-methylurea was synthesized with a conversion of 60% and yield of 67% by condensation of N-methylurea with 4-chloro-3-methylaniline . This suggests that a similar approach could be used for the synthesis of N'-(3-chlorophenyl)-N-hydroxy-N-methylurea, potentially involving the reaction of N-methylurea with a 3-chlorophenyl derivative and an appropriate oxidizing agent to introduce the hydroxy group.

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed using spectroscopic techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the structure of N-[Chloro(dimethyl)silyl]methyl-N,N'-diphenylurea was confirmed by 1H, 13C, 29Si NMR spectroscopy and X-ray diffraction . Similarly, the molecular structure of N'-(3-chlorophenyl)-N-hydroxy-N-methylurea could be elucidated using these techniques to confirm the presence of the hydroxy and chlorophenyl functional groups and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactions of urea derivatives can lead to various metabolites and transformation products. An unstable metabolite, 3-(4-chlorophenyl)-1-hydroxymethylurea, was observed following incubation of 3-(4-chlorophenyl)-1-methylurea in a microsomal oxidase system, which decomposed into formaldehyde and 4-chlorophenylurea . This indicates that N'-(3-chlorophenyl)-N-hydroxy-N-methylurea may also undergo similar metabolic transformations, potentially leading to the formation of chlorophenylurea derivatives and other decomposition products.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be characterized by their spectroscopic data and reactivity. For example, the infrared spectra of N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives showed significant stretching vibrations corresponding to various functional groups . The reactivity and stability of these compounds can be influenced by their molecular structure, as seen in the analysis of novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, where hyperconjugative interactions and charge delocalization were analyzed . These studies suggest that N'-(3-chlorophenyl)-N-hydroxy-N-methylurea would exhibit specific vibrational frequencies in its IR spectrum and could be analyzed for stability and reactivity using computational methods such as density functional theory.

作用機序

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to inhibit oxidative phosphorylation . It acts as a nitrile, hydrazone, and protonophore , disrupting the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological activities . For example, a bacterium capable of utilizing the residual herbicide CIPC, a phenyl carbamate herbicide, as a sole source of carbon and energy, degrades CIPC through its initial hydrolysis by CIPC hydrolase enzyme to yield 3-chloroaniline (3-CA) as a major metabolic product .

Result of Action

It is known that indole derivatives possess various biological activities . For example, they have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

特性

IUPAC Name |

3-(3-chlorophenyl)-1-hydroxy-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13)8(12)10-7-4-2-3-6(9)5-7/h2-5,13H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORPJSZMJXVSLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC(=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-chlorophenyl)-N-hydroxy-N-methylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3019934.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3019936.png)

![4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B3019937.png)

![2,5-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3019944.png)

![2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B3019945.png)

![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)